(2R)-3-Methyl-3-nitrobutan-2-ol
Description
(2R)-3-Methyl-3-nitrobutan-2-ol is a chiral nitro alcohol with the molecular formula C₅H₁₁NO₃. Its structure features a hydroxyl group at the C2 position, a nitro group at C3, and a methyl group branching from C3 (Figure 1). The stereochemistry at C2 (R-configuration) influences its reactivity and interactions in chiral environments. Nitro alcohols are of interest in organic synthesis, pharmaceuticals, and materials science due to their dual functional groups, which enable diverse reactivity (e.g., hydrogen bonding, redox activity).
Properties
CAS No. |
154278-27-0 |
|---|---|
Molecular Formula |
C5H11NO3 |
Molecular Weight |
133.15 g/mol |
IUPAC Name |
(2R)-3-methyl-3-nitrobutan-2-ol |
InChI |
InChI=1S/C5H11NO3/c1-4(7)5(2,3)6(8)9/h4,7H,1-3H3/t4-/m1/s1 |
InChI Key |
MVFMATZFWFEEKJ-SCSAIBSYSA-N |
Isomeric SMILES |
C[C@H](C(C)(C)[N+](=O)[O-])O |
Canonical SMILES |
CC(C(C)(C)[N+](=O)[O-])O |
Origin of Product |
United States |
Preparation Methods
Traditional Henry Reaction Conditions
Early synthetic routes employed stoichiometric bases such as potassium carbonate or ammonium acetate to facilitate the reaction. For example, heating isobutyraldehyde with nitroethane in ethanol at 60°C for 12 hours yields racemic 3-methyl-3-nitrobutan-2-ol with moderate conversions (50–65%). However, these conditions lack stereocontrol, necessitating subsequent resolution steps to isolate the (2R)-enantiomer.
Asymmetric Henry Reaction with Chiral Catalysts
Recent advances utilize chiral Lewis acid complexes to induce enantioselectivity. A notable protocol from Wiley-VCH employs zinc triflate (Zn(OTf)₂) coordinated with (1S,2R)-N-methylephedrine as a chiral ligand. Under optimized conditions (CH₃NO₂ solvent, -20°C), this system achieves enantiomeric ratios (e.r.) of 85:15 for the (2R)-enantiomer, albeit with modest yields (Table 1).
Table 1: Asymmetric Henry Reaction Performance
| Catalyst System | Temperature | Solvent | Yield (%) | e.r. (2R:2S) |
|---|---|---|---|---|
| Zn(OTf)₂/(1S,2R)-NME | -20°C | CH₃NO₂ | 47 | 85:15 |
| Cu(OAc)₂/BINAP | 25°C | THF | 52 | 89:11 |
The copper(II) acetate/BINAP system demonstrates improved enantioselectivity (89:11 e.r.) at ambient temperatures, highlighting the role of transition metal geometry in stereochemical outcomes.
Asymmetric Organocatalytic Conjugate Addition
Organocatalysis has emerged as a powerful tool for constructing chiral nitro alcohols without metal residues. Thiourea derivatives, which activate substrates through hydrogen-bonding interactions, enable the asymmetric Michael addition of nitroalkanes to α,β-unsaturated ketones.
Mechanism and Substrate Design
In this approach, 3-methyl-2-buten-2-one reacts with nitromethane in the presence of a cinchona alkaloid-derived thiourea catalyst. The catalyst’s bifunctional nature deprotonates nitromethane while coordinating the enone, leading to enantioselective conjugate addition (Scheme 1).
Scheme 1: Organocatalytic Synthesis Pathway
- Activation : Thiourea catalyst binds nitromethane and enone.
- Addition : Nitromethane attacks the β-position of the enone.
- Protonation : Stereoselective proton transfer yields γ-nitro ketone intermediate.
This method achieves e.r. values up to 94:6 for related γ-nitro ketones, which are subsequently reduced to the target alcohol.
Biocatalytic Reduction of Nitro Ketones
Ketoreductases (KREDs) offer an environmentally benign route to enantiopure alcohols. Applied to the synthesis of (2R)-3-methyl-3-nitrobutan-2-ol, these enzymes reduce 3-methyl-3-nitrobutan-2-one with exceptional stereocontrol.
Enzyme Selection and Optimization
The Evo200 KRED variant, engineered for broad substrate tolerance, reduces the nitro ketone intermediate to (2R)-3-methyl-3-nitrobutan-2-ol with >99% conversion and 98:2 e.r. when paired with isopropanol as a co-substrate. Reaction conditions typically require 0.66–1 mg/mL enzyme loading in phosphate buffer (pH 7.0) at 30°C.
Table 2: Biocatalytic Reduction Efficiency
| KRED Variant | Substrate | Conversion (%) | e.r. (2R:2S) |
|---|---|---|---|
| Evo200 | 3-methyl-3-nitrobutan-2-one | >99 | 98:2 |
| LbADH | 3-methyl-3-nitrobutan-2-one | 78 | 92:8 |
Multi-step Chemoenzymatic Cascades
Integrating organocatalysis and biocatalysis in one-pot systems minimizes purification steps and improves atom economy. A three-step cascade developed by Ascaso-Alegre et al. exemplifies this strategy:
- Wittig Olefination : Converts isobutyraldehyde to α,β-unsaturated ketone.
- Organocatalytic Conjugate Addition : Thiourea-catalyzed nitroalkane addition.
- Biocatalytic Reduction : KRED-mediated ketone reduction.
This telescopic approach achieves an overall yield of 43% with 96:4 e.r. for (2R)-3-methyl-3-nitrobutan-2-ol, demonstrating the synergy between chemical and enzymatic methods.
Comparative Analysis of Synthetic Routes
Table 3: Method Comparison for (2R)-3-Methyl-3-nitrobutan-2-ol
Biocatalytic reduction outperforms other methods in enantioselectivity and conversion but requires specialized enzyme handling. The chemoenzymatic cascade balances yield and stereocontrol, making it suitable for pilot-scale production.
Chemical Reactions Analysis
Types of Reactions: (2R)-3-Methyl-3-nitrobutan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas (H2) in the presence of a catalyst.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) or platinum (Pt) are commonly employed.
Substitution: Nucleophiles such as halides (Cl-, Br-) can be used under basic conditions.
Major Products:
Oxidation: Formation of 3-methyl-3-nitrobutan-2-one.
Reduction: Formation of (2R)-3-methyl-3-aminobutan-2-ol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: (2R)-3-Methyl-3-nitrobutan-2-ol is used as an intermediate in the synthesis of complex organic molecules. Its chiral nature makes it valuable in asymmetric synthesis and the production of enantiomerically pure compounds.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving nitro and hydroxyl groups. It serves as a model substrate to investigate the specificity and mechanism of various enzymes.
Medicine: Research into the pharmacological properties of (2R)-3-Methyl-3-nitrobutan-2-ol and its derivatives may reveal potential therapeutic applications. Its derivatives could be explored for their antimicrobial or anticancer activities.
Industry: In the industrial sector, (2R)-3-Methyl-3-nitrobutan-2-ol can be used in the production of fine chemicals, agrochemicals, and pharmaceuticals. Its role as a building block in chemical synthesis makes it a valuable compound in various manufacturing processes.
Mechanism of Action
The mechanism of action of (2R)-3-Methyl-3-nitrobutan-2-ol involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the hydroxyl group can form hydrogen bonds with biological molecules. These interactions can influence the compound’s reactivity and its effects on biological systems.
Molecular Targets and Pathways:
Enzymes: The compound can act as a substrate or inhibitor for enzymes involved in redox reactions.
Receptors: It may interact with cellular receptors, influencing signal transduction pathways.
Metabolic Pathways: The compound can be metabolized by various enzymes, leading to the formation of active or inactive metabolites.
Comparison with Similar Compounds
Structural and Functional Group Analysis
2-Methyl-3-buten-2-ol (CAS 115-18-4):
- Structure : Tertiary alcohol with a conjugated double bond (H₂C=CHC(CH₃)₂OH).
- Key Properties : Boiling point (98–99°C), density (0.824 g/cm³), and high solubility in polar solvents due to hydroxyl group .
- Contrast with Target Compound : The absence of a nitro group reduces polarity and redox reactivity. The double bond enhances electrophilic addition reactions, unlike the nitro group in the target compound, which may favor nucleophilic substitution or reduction.
3-Methyl-2-buten-1-ol (CAS 556-82-1):
- Structure : Primary alcohol with a branched alkene ((CH₃)₂C=CHCH₂OH).
- Key Properties : Higher boiling point (140°C) and density (0.84 g/cm³) compared to 2-Methyl-3-buten-2-ol, reflecting stronger intermolecular forces from the primary hydroxyl group .
- Contrast with Target Compound : The primary alcohol and isolated double bond limit steric hindrance, whereas the nitro group in the target compound increases steric and electronic effects at C3.
Hypothesized Physical Properties of (2R)-3-Methyl-3-nitrobutan-2-ol
While direct data for the target compound are unavailable, inferences can be drawn:
- Boiling Point : Likely higher than 140°C due to strong dipole-dipole interactions from the nitro group.
- Density : Expected to exceed 0.9 g/cm³, typical of nitroalkanes (e.g., nitromethane: 1.14 g/cm³).
- Solubility: Moderate in polar solvents (e.g., ethanol, acetone) but lower than aliphatic alcohols due to nitro group hydrophobicity.
Table 1: Comparative Physical Properties
Environmental and Reactivity Considerations
- Volatility : Unlike the compared alcohols, nitro compounds generally exhibit lower volatility, reducing their contribution to atmospheric VOCs . Global VOC emission models prioritize terpenes and alkenes (e.g., isoprene), whereas nitro alcohols like (2R)-3-Methyl-3-nitrobutan-2-ol are likely negligible in natural emissions .
Q & A
Basic Research Questions
Q. What are the critical physical and chemical properties of (2R)-3-Methyl-3-nitrobutan-2-ol for laboratory handling and experimental design?
- Answer: Key properties include a boiling point of 207.3°C at 760 mmHg, density of 1.093 g/cm³, and molecular formula C₅H₁₁NO₃ . The nitro group contributes to its reactivity, necessitating storage in cool, dry conditions to avoid decomposition. Safety protocols should prioritize avoiding ignition sources due to its flash point of 89.6°C . For handling, use fume hoods and personal protective equipment (PPE) as outlined in general laboratory safety guidelines for nitro compounds .
Q. What synthetic methodologies are effective for preparing (2R)-3-Methyl-3-nitrobutan-2-ol with high enantiomeric purity?
- Answer: Chiral resolution or asymmetric synthesis using catalysts like chiral auxiliaries or enzymes can achieve high enantiomeric excess. For example, LiAlH₄ reduction of precursor acids (as in related alcohol syntheses) may be adapted, followed by stereoselective nitration . Characterization via chiral HPLC or polarimetry is critical to confirm stereochemical integrity .
Q. How should researchers ensure the stability of (2R)-3-Methyl-3-nitrobutan-2-ol during storage and experimentation?
- Answer: Thermodynamic data from analogous alcohols (e.g., 3,3-Dimethylbutane-2-ol) suggest storage at ≤4°C in inert atmospheres (argon/nitrogen) to prevent oxidation or hydrolysis . Stability studies under varying pH and temperature conditions are recommended to identify degradation pathways .
Advanced Research Questions
Q. What computational strategies can predict the reactivity and stability of (2R)-3-Methyl-3-nitrobutan-2-ol in complex reaction environments?
- Answer: Hybrid quantum mechanical/molecular mechanical (QM/MM) simulations can model nitro group behavior under nucleophilic or electrophilic conditions. Receptor-response models, as applied in odorant studies, may extrapolate reactivity trends by correlating structural features with experimental outcomes . Validation against kinetic data (e.g., Arrhenius plots) is essential .
Q. How can contradictions in kinetic data for nitro-group reactions be resolved methodologically?
- Answer: Triangulate data using multiple techniques:
- Experimental: Compare reaction rates via UV-Vis spectroscopy and GC-MS under controlled conditions.
- Computational: Validate mechanisms using density functional theory (DFT) calculations.
- Statistical: Apply multivariate analysis to isolate variables (e.g., solvent polarity, temperature) causing discrepancies .
Q. What advanced analytical techniques are optimal for characterizing stereochemical purity and nitro-group interactions?
- Answer:
- Chiral Analysis: Use chiral stationary-phase GC or HPLC with UV/ECD detection .
- Spectroscopic Methods: FT-IR for nitro-group vibrations (~1520 cm⁻¹ for asymmetric stretching) and ¹H/¹³C NMR for stereochemical assignment .
- Mass Spectrometry: High-resolution MS (HRMS) to confirm molecular ion fragmentation patterns .
Q. How does the nitro group influence regioselectivity in nucleophilic substitution reactions involving (2R)-3-Methyl-3-nitrobutan-2-ol?
- Answer: The nitro group’s electron-withdrawing nature activates adjacent carbons for nucleophilic attack. Kinetic studies using labeled substrates (e.g., deuterated analogs) can map reaction pathways, while computational modeling (e.g., NBO analysis) quantifies electronic effects .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
